(4-Methylphenyl)methyl chloroformate
Description
(4-Methylphenyl)methyl chloroformate is an aromatic chloroformate derivative characterized by a methyl-substituted phenyl group attached to the chloroformate functional group. Chloroformates are highly reactive acylating agents used in organic synthesis, pharmaceuticals, and analytical chemistry due to their ability to form esters, carbamates, and carbonates .
Properties
Molecular Formula |
C9H9ClO2 |
|---|---|
Molecular Weight |
184.62 g/mol |
IUPAC Name |
(4-methylphenyl)methyl carbonochloridate |
InChI |
InChI=1S/C9H9ClO2/c1-7-2-4-8(5-3-7)6-12-9(10)11/h2-5H,6H2,1H3 |
InChI Key |
SHZSTUDDHRIOCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COC(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: (4-Methylphenyl)methyl chloroformate can be synthesized by reacting 4-methylbenzyl alcohol with phosgene (COCl2). The reaction typically proceeds as follows: [ \text{4-Methylbenzyl alcohol} + \text{Phosgene} \rightarrow \text{(4-Methylphenyl)methyl chloroformate} + \text{Hydrogen chloride} ] The reaction is carried out under controlled conditions to minimize the production of unwanted by-products .
Industrial Production Methods: In industrial settings, the production of 4-methylbenzyl carbonochloridate involves the use of phosgene gas in excess to ensure complete conversion of the alcohol to the carbonochloridate. The reaction is typically conducted in a solvent such as toluene or dichloromethane to facilitate the separation of the product .
Chemical Reactions Analysis
Types of Reactions: (4-Methylphenyl)methyl chloroformate undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with amines to form carbamates, which are useful intermediates in organic synthesis.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-methylbenzyl alcohol and hydrogen chloride.
Common Reagents and Conditions:
Amines: Reacts with primary and secondary amines under mild conditions to form carbamates.
Water: Hydrolysis occurs readily in the presence of water or aqueous solutions.
Major Products Formed:
Carbamates: Formed from the reaction with amines.
4-Methylbenzyl Alcohol: Formed from hydrolysis.
Scientific Research Applications
(4-Methylphenyl)methyl chloroformate is widely used in scientific research, particularly in the fields of chemistry and biology. Some of its applications include:
Peptide Synthesis: Used as a protecting group for amines during peptide synthesis.
Pharmaceuticals: Employed in the synthesis of various pharmaceutical intermediates.
Organic Synthesis: Utilized in the preparation of complex organic molecules.
Mechanism of Action
The primary mechanism of action of 4-methylbenzyl carbonochloridate involves the formation of a covalent bond with the amine group of a substrate. This reaction suppresses the nucleophilic and basic properties of the amine, thereby protecting it during subsequent synthetic steps. The protecting group can be removed under acidic or basic conditions to regenerate the free amine .
Comparison with Similar Compounds
Structural and Physical Properties
Table 1: Physical Properties of Selected Chloroformates
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Solubility in Water |
|---|---|---|---|---|---|
| Methyl Chloroformate | C₂H₃ClO₂ | 94.5 | 71 | 1.22 | Slightly soluble |
| Ethyl Chloroformate | C₃H₅ClO₂ | 108.5 | 95 | 1.14 | Reacts rapidly |
| Benzyl Chloroformate | C₈H₇ClO₂ | 170.6 | 205 | 1.22 | Low solubility |
| 4-Methoxyphenyl Chloroformate | C₈H₇ClO₃ | 186.6 | 220–225 (est.) | 1.30 (est.) | Insoluble |
| (4-Methylphenyl)methyl Chloroformate (est.) | C₉H₉ClO₂ | 184.6 | ~200–210 (est.) | 1.25–1.30 (est.) | Low solubility |
Key Observations :
- Aromatic substituents (e.g., methyl, methoxy) increase molecular weight and boiling points compared to alkyl chloroformates like methyl or ethyl .
- (4-Methylphenyl)methyl chloroformate’s methyl group likely reduces polarity compared to 4-methoxyphenyl derivatives, affecting solubility and reactivity .
- Lower chloroformates (methyl, ethyl) hydrolyze rapidly in water, while aromatic derivatives hydrolyze more slowly due to steric and electronic effects .
Chemical Reactivity and Mechanisms
Reaction Pathways :
- Chloroformates typically undergo nucleophilic acyl substitution via two mechanisms: A-E Mechanism (Association followed by Elimination): Dominant in nucleophilic solvents. Ionization Mechanism: Favored in highly ionizing, non-nucleophilic solvents .
- Substituent effects: The methyl group in (4-Methylphenyl)methyl chloroformate is electron-donating, which may stabilize intermediates during hydrolysis or acylation reactions, similar to ethyl chloroformate’s α-methyl group . This contrasts with electron-withdrawing groups (e.g., fluoro in 4-fluorophenyl chloroformate), which accelerate hydrolysis by polarizing the carbonyl group .
Hydrolysis Comparison :
Table 2: Hazard Profiles
Handling Precautions :
Methyl Chloroformate :
Aromatic Chloroformates :
Market Trends :
- Methyl chloroformate’s global market is driven by pharmaceutical and agrochemical sectors .
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